![molecular formula C16H32O2S B028323 Methyl 3-(laurylthio)propionate CAS No. 19759-75-2](/img/structure/B28323.png)
Methyl 3-(laurylthio)propionate
Overview
Description
Methyl 3-(laurylthio)propionate is a chemical compound that is widely used in scientific research. It is a thioester derivative of propionic acid that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it an ideal reagent for a variety of applications in scientific research.
Mechanism Of Action
The mechanism of action of methyl 3-(laurylthio)propionate is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in reactions involving sulfur-containing compounds. This compound may also act as a reducing agent in certain reactions, although more research is needed to fully understand its mechanism of action.
Biochemical and Physiological Effects:
Methyl 3-(laurylthio)propionate does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems in any significant way.
Advantages And Limitations For Lab Experiments
Methyl 3-(laurylthio)propionate has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available from chemical suppliers. However, this compound has some limitations, particularly in its reactivity. It is not a particularly reactive compound and may not be suitable for certain types of reactions.
Future Directions
There are several potential future directions for research involving methyl 3-(laurylthio)propionate. One area of interest is in the development of new synthetic methods using this compound as a reagent. Another area of interest is in the use of this compound as a building block for the synthesis of more complex molecules, such as peptides and proteins. Finally, there may be potential applications for this compound in the development of new drugs or other therapeutic agents.
Scientific Research Applications
Methyl 3-(laurylthio)propionate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of thioesters and other sulfur-containing compounds. This compound is also used as a building block in the synthesis of more complex molecules, such as peptides and proteins.
properties
CAS RN |
19759-75-2 |
---|---|
Product Name |
Methyl 3-(laurylthio)propionate |
Molecular Formula |
C16H32O2S |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
methyl 3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-2/h3-15H2,1-2H3 |
InChI Key |
VSIGYUOJAOCSKU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)OC |
Other CAS RN |
19759-75-2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.